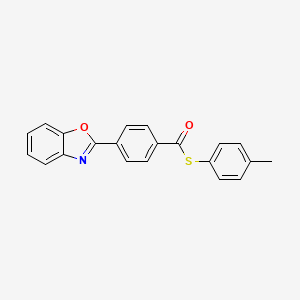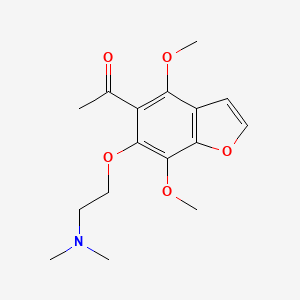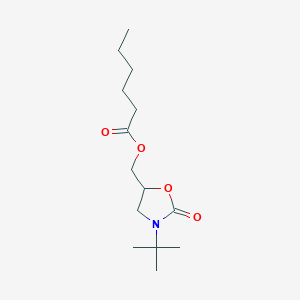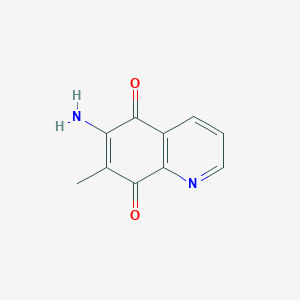![molecular formula C13H8N2 B12894111 Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole CAS No. 38143-40-7](/img/structure/B12894111.png)
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole is a heterocyclic compound with the molecular formula C13H8N2. It is a fused ring system that incorporates both pyrrole and benzimidazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole can be synthesized through various synthetic routes. One common method involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition, providing a proficient method for making fused tetracyclic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as topoisomerase II, which is crucial for DNA replication and cell division . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]benzimidazole: Shares a similar core structure but lacks the cyclopentane ring.
Benzo[d]pyrrolo[2’,3’4,5]pyrrolo[1,2-a]imidazole: Another fused heterocyclic compound with similar biological activities.
Uniqueness
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole is unique due to its fused ring system, which provides enhanced biological activity compared to its simpler analogs. The presence of the cyclopentane ring adds rigidity to the molecule, potentially increasing its binding affinity to target enzymes and receptors .
Properties
CAS No. |
38143-40-7 |
|---|---|
Molecular Formula |
C13H8N2 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C13H8N2/c1-2-7-12-11(6-1)14-13-10-5-3-4-9(10)8-15(12)13/h1-8H |
InChI Key |
JEPIDYPHPHRPDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C4C3=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
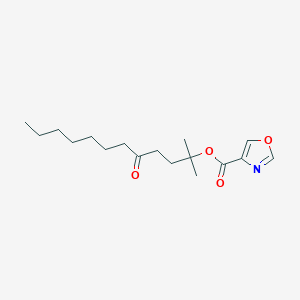

![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)
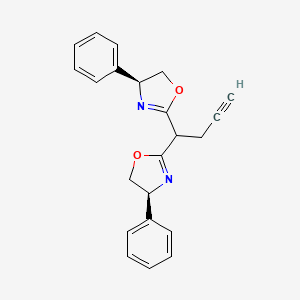
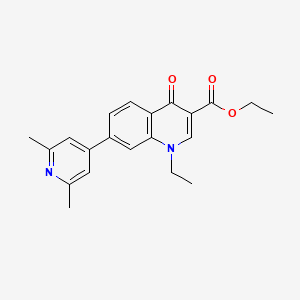

![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
